Product packaging for D-Gluconic Acid N-Succinimide(Cat. No.:CAS No. 88364-87-8)

D-Gluconic Acid N-Succinimide

Cat. No.: B570446
CAS No.: 88364-87-8
M. Wt: 293.228
InChI Key: WVOMYMWZGZEKSM-LPJZALPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Gluconic Acid N-Succinimide is a specialized chemical compound with the molecular formula C10H15NO9 and a PubChem CID of 169440967 . This reagent is designed solely for research and development purposes in a controlled laboratory environment and is not approved for human or veterinary diagnostic or therapeutic uses. The structure of this molecule integrates a D-gluconic acid moiety, a poly-hydroxy acid naturally derived from the oxidation of glucose , with a reactive N-succinimide ester group. The succinimide functional group is a key structural feature in various bioactive molecules and has been explored in medicinal chemistry research for its potential to interact with multiple biological targets . The primary research application of this compound is likely in synthetic organic chemistry, particularly in conjugation and glycosylation reactions. The reactive succinimide ester enables it to function as an intermediate for the synthesis of more complex molecules, such as glycoconjugates or prodrugs. Furthermore, the gluconic acid component, known for its metal-chelating properties , may lend itself to the development of novel chelating agents or catalysts for specific research applications. Researchers can utilize this compound as a building block to introduce a gluconic acid derivative into target molecules, facilitating studies in areas like drug metabolism, where glucuronidation is a common pathway . Handle this product with care, referring to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

88364-87-8

Molecular Formula

C10H15NO9

Molecular Weight

293.228

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C10H15NO9/c12-3-4(13)7(16)8(17)9(18)10(19)20-11-5(14)1-2-6(11)15/h4,7-9,12-13,16-18H,1-3H2/t4-,7-,8+,9-/m1/s1

InChI Key

WVOMYMWZGZEKSM-LPJZALPJSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(C(CO)O)O)O)O

Synonyms

1-(D-Gluconoyloxy)-2,5-pyrrolidinedione;  (2R,3S,4R,5R)-2,5-Dioxopyrrolidin-1-yl 2,3,4,5,6-Pentahydroxyhexanoate

Origin of Product

United States

Iii. Mechanistic Insights into the Reactivity of D Gluconic Acid N Succinimide

Detailed Analysis of Nucleophilic Acyl Substitution Mechanisms with Activated Succinimide (B58015) Esters

The reaction of D-Gluconic Acid N-Succinimide with a nucleophile, such as a primary amine, proceeds through a well-established two-step nucleophilic acyl substitution mechanism: nucleophilic addition followed by elimination. chemeurope.com This process is characteristic of carboxylic acid derivatives, where the carbonyl group is attached to a substituent that can function as a leaving group. chemeurope.comlibretexts.org

The mechanism initiates with the attack of the nucleophile on the electrophilic carbonyl carbon of the succinimide ester. This addition step leads to the formation of a transient tetrahedral intermediate. chemeurope.commasterorganicchemistry.com In this intermediate, the original carbonyl oxygen becomes an alkoxide, and the central carbon is bonded to the incoming nucleophile, the N-succinimide group, and the gluconyl moiety. chemeurope.com

It's important to note that both the nucleophilic addition and the elimination steps are generally reversible. chemeurope.com However, the equilibrium typically favors the product side because the N-succinimidyl group is a significantly weaker nucleophile than the attacking amine. chemeurope.com The relative reactivity of carboxylic acid derivatives is influenced by both the stability of the carbonyl group and the ability of the substituent to act as a leaving group. libretexts.org Activated esters, like N-succinimide esters, are designed to have good leaving groups, rendering them more reactive towards nucleophiles than, for example, simple esters or amides. libretexts.orglibretexts.org

Kinetic and Thermodynamic Considerations of Amide Bond Formation between this compound and Primary Amines

The formation of an amide bond from this compound and a primary amine is a process governed by both kinetic and thermodynamic factors. While specific kinetic data for the reaction of this compound itself is not extensively detailed in the provided search results, general principles of similar amide bond formations provide significant insight.

Thermodynamics: The formation of an amide bond is an exothermic process, meaning it releases heat (negative enthalpy change, ΔH). For example, a study on amide formation using a different coupling system reported a strong exothermic reaction with a ΔH of approximately -135 kJ mol⁻¹. luxembourg-bio.com This exothermicity indicates that the products are thermodynamically more stable than the reactants. The stability of the resulting amide bond, which exhibits significant resonance stabilization, is a major driving force for the reaction. nih.gov The other product, N-hydroxysuccinimide, is also a stable molecule.

ParameterDescriptionGeneral Influence on Reaction
Rate Law Typically second-order: Rate = k[this compound][Primary Amine]Concentration of reactants directly affects the reaction speed.
Enthalpy (ΔH) Exothermic (negative value)The reaction releases heat, favoring product formation.
Entropy (ΔS) Generally small changeLess of a driving force compared to enthalpy for this reaction type.
Gibbs Free Energy (ΔG) Negative valueIndicates a spontaneous and thermodynamically favorable reaction.

Stereochemical Influences and Control in this compound Reactions

The stereochemistry of the D-gluconic acid backbone plays a significant role in its reactions. D-gluconic acid possesses multiple chiral centers, and their specific spatial arrangement can influence the reactivity of the molecule. This is an example of substrate stereochemical control, where the existing stereochemistry in one part of a molecule dictates the stereochemical outcome of a reaction at another site within the same molecule. chemistryschool.net

For instance, the hydroxyl groups along the carbon chain can potentially form transient hydrogen bonds with the reactants or intermediates, which could stabilize certain transition states over others. The bulky nature of the polyhydroxylated chain might also sterically shield the active ester, potentially slowing the reaction compared to a less hindered acyl succinimide.

Furthermore, if the primary amine nucleophile is also chiral, the reaction can lead to the formation of diastereomers. The inherent chirality of the D-gluconic acid can create a diastereoselective environment, potentially favoring the formation of one diastereomer over the other. The degree of diastereoselectivity would depend on the specific steric and electronic interactions between the chiral centers of both the D-gluconic acid derivative and the amine in the transition state.

Investigating Reaction Pathways through Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the reaction pathways of molecules like this compound. catalysis.blog Methods such as Density Functional Theory (DFT) can be employed to model the reaction at a molecular level and gain insights that are often difficult to obtain through experimental means alone. catalysis.blognih.gov

By calculating the potential energy surface (PES) of the reaction, chemists can map out the energetic landscape connecting reactants, transition states, intermediates, and products. catalysis.blog This allows for the determination of activation energies (energy barriers) for each step of the reaction mechanism. For the reaction of this compound with a primary amine, computational studies could:

Model the transition state structures: Visualize the three-dimensional arrangement of atoms at the peak of the energy barrier for both the nucleophilic attack and the leaving group departure.

Calculate activation energies: Quantify the energy required to overcome the reaction barriers, which directly relates to the reaction kinetics. A lower activation energy implies a faster reaction.

Determine reaction intermediates: Identify and characterize the structure and stability of the tetrahedral intermediate. nih.gov For example, a computational study on succinimide formation in a different system calculated the relative energy of a tetrahedral intermediate to be 5.8 kcal·mol⁻¹ after protonation. nih.gov

Analyze the influence of stereochemistry: Simulate how the different stereoisomers of D-gluconic acid might affect the stability of transition states and intermediates, thereby explaining any observed differences in reactivity or stereoselectivity.

Evaluate solvent effects: Incorporate solvent models to understand how the surrounding medium influences the reaction pathway and energetics.

Molecular dynamics simulations can further complement these static calculations by providing a dynamic picture of the reaction, showing how the molecules move and interact over time as the chemical transformation occurs. catalysis.blog

Computational MethodInformation Gained for this compound Reactions
Density Functional Theory (DFT) Calculation of potential energy surfaces, transition state geometries, activation energies, and intermediate stabilities. catalysis.blognih.gov
Molecular Dynamics (MD) Simulation of the dynamic process of bond formation and breakage, providing insights into the reaction trajectory over time. catalysis.blog

Iv. Advanced Derivatization and Functionalization Strategies Employing D Gluconic Acid N Succinimide

Amine-Reactive Bioconjugation with Diverse Biomolecules

The primary amines present at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues are readily accessible targets for conjugation. thermofisher.com D-Gluconic acid N-succinimide leverages this accessibility for the covalent attachment of a sugar-based molecule, thereby modifying the properties of the target biomolecule.

The conjugation of D-gluconic acid to proteins and peptides via its N-succinimide derivative offers a strategy to enhance their properties. The process typically involves the reaction of the NHS ester with primary amines on the protein or peptide surface. nih.govnih.gov This reaction proceeds efficiently at physiological to slightly alkaline pH (7.2-9) to form a stable amide linkage. thermofisher.com

Site-specific functionalization can be achieved by controlling the reaction conditions or by targeting unique amine groups. For instance, the N-terminal α-amine generally has a lower pKa than the ε-amine of lysine residues, allowing for preferential labeling at or near neutral pH. mdpi.com Furthermore, strategies involving proteins with an N-terminal cysteine have been developed where an NHS ester is first converted to a more chemoselective thioester, which then reacts specifically with the N-terminal cysteine. nih.gov

A notable application involves the use of D-gluconic acid δ-lactone (GDL), a related compound, for the selective acylation of the α-amine group of proteins containing a Gly-Hisn N-terminal tag. mdpi.com This reaction shows high yields, particularly with at least three histidine residues, and proceeds selectively in HEPES buffer at pH 7.5. mdpi.com While not a direct use of the N-succinimide, this highlights the utility of gluconic acid derivatives in protein functionalization.

Table 1: Research Findings on Protein and Peptide Labeling

Biomolecule TargetReagent/StrategyKey Findings
General Proteins/PeptidesN-hydroxysuccinimide (NHS) estersReact with primary amines (N-terminus, lysine) to form stable amide bonds. thermofisher.comnih.govnih.gov
Proteins with N-terminal CysteineTwo-step "one-pot" method with NHS esters and MESNaNHS ester is converted to a thioester, which then selectively labels the N-terminal cysteine. nih.govnih.gov
Proteins with Gly-Hisn tagD-gluconic acid δ-lactone (GDL)Selective acylation of the N-terminal α-amine, with higher yields for tags with ≥3 histidine residues. mdpi.com
General ProteinsGlutaraldehydeHomobifunctional crosslinker joining two amine-containing entities. nih.gov
Cysteine-containing ProteinsMaleimide-thiol chemistrySpecific reaction between maleimides and thiols to form a stable thioether bond. nih.gov

The functionalization of nucleic acids with molecules like D-gluconic acid can enhance their therapeutic potential and utility as research tools. Post-synthetic conjugation is a common strategy, where reactive groups introduced into oligonucleotides react with a label or modifier. biosyn.com N-succinimidyl esters are frequently used to react with primary amines incorporated into the nucleic acid structure. researchgate.net

This approach allows for the attachment of a variety of ligands to DNA and RNA, including peptides, fluorophores, and polymers. mdpi.com The introduction of cationic amine groups onto oligonucleotides, for example, has been shown to improve properties such as nuclease resistance, target binding affinity, and cellular uptake. beilstein-journals.org While direct examples of this compound in this specific context are not prevalent in the searched literature, the established use of NHS esters for nucleic acid modification provides a clear pathway for its application. researchgate.net The conjugation of the gluconic acid moiety could be explored to influence the solubility, biocompatibility, or receptor-binding properties of the resulting nucleic acid conjugate.

The modification of carbohydrates and glycoconjugates is crucial for developing advanced biomedical materials. nih.gov D-gluconic acid itself is a carbohydrate derivative, and its conjugation to other polysaccharides or glycoconjugates can create novel structures with tailored properties. frontiersin.org For instance, hyaluronic acid (HA), a major component of the extracellular matrix, can be activated with N-hydroxysuccinimide to form HA-NHS. researchgate.net This activated intermediate is a versatile precursor for creating fluorescent probes, drug-polymer conjugates, and cross-linked hydrogels by reacting with amine-containing molecules. researchgate.net

This strategy of activating a carboxyl-containing polysaccharide with NHS chemistry to facilitate conjugation with amine-functionalized molecules is a well-established method. Pectin, another natural polysaccharide, is composed of D-galacturonic acid units that can be similarly targeted for modification. mdpi.com The synthesis of such glycoconjugates is fundamental for applications in tissue engineering and targeted drug delivery. nih.govresearchgate.net

Methodologies for Nucleic Acid Modification and Conjugation for Research Tools

Surface Functionalization of Nanomaterials and Substrates for Biosensing and Drug Delivery Systems

The surface properties of nanomaterials are critical for their performance in biomedical applications. nih.govmdpi.com Functionalization with biocompatible molecules like D-gluconic acid can enhance their stability, reduce toxicity, and introduce specific functionalities. nih.gov D-gluconic acid and its derivatives have been used to stabilize magnetic nanoparticles (MNPs), with stability increasing with the size of the carbohydrate ligand. nih.gov

The N-succinimide derivative of D-gluconic acid provides a covalent attachment strategy for functionalizing amine-presenting nanomaterials. For example, nanoparticles with surface amine groups can be readily conjugated with this compound. This approach is analogous to the use of PFPA-NHS (N-hydroxysuccinimide ester functionalized perfluorophenyl azide) to functionalize carbon nanotubes or graphene, which are then conjugated with amine-functionalized carbohydrates. nih.gov

In the realm of drug delivery, glucose-responsive systems have been developed that utilize the enzymatic conversion of glucose to gluconic acid by glucose oxidase. pnas.orgnih.gov This reaction causes a local pH drop, which can trigger the release of a drug from a pH-sensitive polymer matrix. pnas.orgmdpi.com While this doesn't directly involve this compound, it underscores the importance of gluconic acid in designing smart drug delivery systems. The conjugation of D-gluconic acid to nanocarriers could also serve to target specific glucose transporters or other cell surface receptors.

Table 2: Applications in Nanomaterial and Substrate Functionalization

Application AreaNanomaterial/SubstrateFunctionalization StrategyOutcome/Purpose
Nanoparticle StabilizationMagnetic Nanoparticles (MNPs)Direct adsorption of D-gluconic acidIncreased stability in aqueous media. nih.gov
BiosensingCarbon NanomaterialsConjugation with amine-functionalized carbohydrates via PFPA-NHSSelective recognition of carbohydrate-binding lectins. nih.gov
Drug DeliverypH-sensitive polymers with glucose oxidaseEnzymatic conversion of glucose to gluconic acidpH-triggered drug release. pnas.orgnih.govmdpi.com
Drug DeliveryNanocarriersSurface modification with polysaccharidesEnhanced stability and targeted delivery. mdpi.com

Applications in Polymer Chemistry for the Synthesis of Novel Polymeric Materials

D-gluconic acid is a valuable monomer for the synthesis of biodegradable and biocompatible polymers. nih.govus.es Its hydroxyl and carboxyl groups offer multiple points for polymerization. By converting the carboxylic acid to a more reactive species, such as an N-succinimide ester, it can be efficiently incorporated into polymer chains.

Research has shown that D-gluconic acid can be used to synthesize novel 1,4-dioxane-2,5-diones after protecting its hydroxyl groups. nih.gov These cyclic dilactones can then undergo ring-opening homopolymerization or copolymerization with monomers like DL-lactide to create new degradable polyesters. nih.gov These resulting polymers have shown higher glass transition temperatures compared to traditional poly(lactic acid-co-glycolic acid) (PLGA) polymers, suggesting enhanced thermal properties. nih.gov

The incorporation of sugar-based monomers like D-gluconic acid into polymers is a growing field, aiming to produce sustainable and functional materials from renewable resources. us.es These polymers have potential applications in biomedical fields, such as for controlled drug delivery and as scaffolds for tissue engineering. nih.govmdpi.com The ability to tune polymer properties by incorporating such monomers is a key advantage. odu.edu

Synthesis of Novel D-Gluconic Acid-Derived Scaffolds and Chemical Probes

The rigid, chiral structure of carbohydrates makes them excellent scaffolds for the synthesis of new bioactive compounds and chemical probes. tandfonline.com D-gluconic acid, with its defined stereochemistry, can serve as a foundational building block for creating complex molecular architectures.

By utilizing the N-succinimide derivative, the D-gluconic acid scaffold can be selectively conjugated to amine-containing molecules to generate novel probes. For example, attaching a fluorescent dye or a biotin (B1667282) tag via this chemistry would allow for the tracking and detection of the gluconic acid-containing molecule in biological systems. This is analogous to the preparation of HA-BODIPY from HA-NHS, where a fluorescent probe is created for imaging cellular uptake. researchgate.net

Furthermore, D-gluconic acid can be a precursor for multi-stimuli responsive gelators, which have applications in creating smart materials. mdpi.com The derivatization of D-gluconic acid allows for the creation of scaffolds that can be used to build chemical libraries for drug discovery or to develop new materials with unique properties, such as unexpected fluorescence. rsc.org

V. Analytical and Spectroscopic Characterization of D Gluconic Acid N Succinimide and Its Reaction Products

Application of Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural elucidation of D-Gluconic Acid N-Succinimide and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise connectivity and stereochemistry of molecules. For gluconate-containing molecules, ¹H NMR and ¹³C NMR are routinely used. In the ¹H NMR spectrum of D-gluconic acid, characteristic signals for the protons along the carbon chain are observed. nih.gov For instance, in D₂O, the proton chemical shifts provide a fingerprint of the gluconate structure. nih.govhmdb.cahmdb.ca When D-gluconic acid is conjugated, such as in N-terminal gluconoylation of proteins, specific chemical shift changes are observed, confirming the covalent linkage. nih.gov Two-dimensional NMR techniques, like ¹H-¹³C HSQC, are employed to correlate protons with their directly attached carbons, further solidifying the structural assignment. nih.gov

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of D-gluconic acid shows characteristic absorption bands for the hydroxyl (-OH) and carboxylic acid (C=O) groups. nist.gov The formation of the N-succinimide ester introduces a new set of characteristic vibrations. Specifically, the succinimide (B58015) ring exhibits symmetric and anti-symmetric C=O stretching modes. nih.gov In peptide succinimide derivatives, these bands are typically observed around 1791 cm⁻¹ and 1716 cm⁻¹, respectively. nih.gov The presence of these bands, alongside the disappearance of the carboxylic acid -OH stretch, would confirm the formation of this compound. When this compound reacts to form conjugates, for example, with an amine to create an amide bond, new amide I and amide II bands will appear in the spectrum, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. uva.nl

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For D-gluconic acid, mass spectra can be obtained to confirm its molecular weight of 196.16 g/mol . nih.gov When D-gluconic acid is derivatized to form the N-succinimide ester, the molecular weight will increase accordingly. Mass spectrometry is also critical in characterizing gluconate conjugates. For example, it has been used to identify N-terminal gluconoylation in recombinant proteins. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex mixtures and identifying specific conjugates. nih.govnih.gov

Spectroscopic Technique Key Observables for this compound and Derivatives References
¹H NMR Chemical shifts and coupling constants of the gluconate backbone protons. nih.govhmdb.canih.gov
¹³C NMR Chemical shifts of the carbon atoms in the gluconate and succinimide moieties. nih.govnih.govtandfonline.com
2D NMR (e.g., HSQC) Correlation of proton and carbon signals for unambiguous assignment. nih.gov
IR Spectroscopy Symmetric and anti-symmetric C=O stretching of the succinimide ring; Amide I and II bands in conjugates. nih.govuva.nlmdpi.com
Mass Spectrometry Molecular ion peak corresponding to the mass of the compound; Fragmentation patterns for structural confirmation. nih.govnih.govnih.gov

Utilization of Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation (e.g., HPLC, HIC)

Chromatographic techniques are essential for the purification, purity assessment, and monitoring of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone method in this regard.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of gluconic acid and its derivatives. helixchrom.comresearchgate.net Various HPLC methods have been developed for the separation and quantification of gluconic acid, its lactones, and related compounds in different matrices. google.comcore.ac.ukub.edu For this compound, a reverse-phase (RP) HPLC method can be employed to monitor its formation and assess its purity. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic or phosphoric acid. sielc.com

The progress of a reaction, for instance, the conjugation of this compound to a protein, can be monitored by observing the decrease in the peak corresponding to the starting material and the appearance of a new peak for the conjugate. HPLC is also invaluable for purifying the final product and removing any unreacted starting materials or byproducts. sielc.com

Hydrophilic Interaction Chromatography (HILIC) is another valuable technique, particularly for polar compounds like N-hydroxysuccinimide (NHS) and its derivatives that are not well-retained on traditional reversed-phase columns. rsc.org HILIC can be used to quantify NHS, which is a potential hydrolysis product of this compound, thus providing information about the stability and purity of the reagent. rsc.org

Chromatographic Technique Application Typical Conditions References
Reverse-Phase HPLC Purity assessment, reaction monitoring, isolation of this compound and its conjugates.C18 column; Mobile phase: Acetonitrile/Water gradient with acid modifier (e.g., formic acid). google.comsielc.comnih.gov
Hydrophilic Interaction Chromatography (HILIC) Quantification of N-hydroxysuccinimide (hydrolysis byproduct).HILIC column; Mobile phase: High organic content with a small amount of aqueous buffer. rsc.org
Ion-Exchange Chromatography Separation and analysis of charged gluconate conjugates.Anion or cation exchange column depending on the net charge of the analyte. nih.govcore.ac.uk

Advanced Characterization Techniques for Gluconate Conjugates and Functionalized Materials

Once this compound is used to create functionalized materials or conjugates, a range of advanced characterization techniques are employed to understand the properties of the resulting products.

For materials functionalized with gluconate, such as nanoparticles or polymers, Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the successful attachment of the gluconate moiety. researchgate.net For example, in the creation of a biocatalyst, GOx was attached to a magnetic support via an NHS-activated linkage, and FTIR was used to characterize the resulting amide bond formation. researchgate.net

The release of conjugated molecules from a functionalized material, such as a drug delivery system or a modified glass ionomer cement, is often studied using HPLC to quantify the amount of substance released over time. scielo.br

In the context of protein modification, where D-gluconic acid might be attached to a protein, a combination of LC-MS and ion-exchange chromatography can be used to identify and quantify the modification. nih.gov For instance, the formation of succinimide in the complementarity-determining regions of a therapeutic monoclonal antibody was characterized using these methods. nih.gov

The biological activity and structural integrity of gluconate-conjugated biomolecules are also critical areas of investigation. For example, the effect of conjugating antioxidants to hyaluronan was studied to assess the properties of the resulting biomaterial. frontiersin.org

These advanced techniques provide a multi-faceted view of the structure, purity, and functional properties of materials and molecules derived from this compound.

Vi. Theoretical and Computational Investigations of D Gluconic Acid N Succinimide

Quantum Chemical Calculations for the Study of Molecular Conformation, Electronic Structure, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the molecular and electronic characteristics of D-Gluconic Acid N-Succinimide. Methods like Density Functional Theory (DFT) are frequently used to model and predict the behavior of such activated esters.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, can determine the molecule's most stable three-dimensional geometry. mdpi.com This is critical as the conformation of both the succinimide (B58015) ring and the gluconic acid side chain can influence the accessibility and reactivity of the ester group. acs.org Studies on similar N-succinimidyl esters have utilized DFT to establish stable conformations and analyze vibrational spectra. researchgate.net

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key focus. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ossila.comresearchgate.net A smaller gap generally suggests higher reactivity. For an activated ester like this compound, the LUMO's energy and location are of particular interest, as this orbital will accept electrons from a nucleophile during a reaction. A lower LUMO energy points to greater electrophilicity at the carbonyl carbon, making it more prone to nucleophilic attack. nih.gov

Note: The specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations to Understand Reactive Interactions and Conformational Dynamics in Solution

While quantum calculations focus on single molecules, often in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules in a solution over time. acs.orgresearchgate.net This is particularly relevant for this compound, as its reactions typically occur in a solvent.

Furthermore, MD simulations can be used to study the initial non-covalent interactions as a nucleophile approaches the activated ester. acs.org This can elucidate the role of the solvent in either facilitating or hindering the reaction by observing the reorganization of solvent molecules around the reactants. researchgate.net Understanding these dynamics is crucial for a complete picture of the reaction mechanism in a realistic setting. nih.govresearchgate.net

Computational Prediction of Reactivity and Selectivity in Complex Chemical and Biological Systems

Predicting how this compound will react in complex environments, such as in the presence of multiple potential reactants or within a biological system, is a key application of computational chemistry. unipd.it N-hydroxysuccinimide (NHS) esters are known to react with various nucleophilic residues on proteins, including lysines, serines, and threonines. nomuraresearchgroup.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for these scenarios. acs.org In a QM/MM simulation, the reactive core of the system—the this compound and the attacking nucleophile—is treated with high-accuracy quantum mechanics. acs.orgnih.gov The surrounding environment, such as the rest of a protein and the solvent, is treated with more computationally efficient molecular mechanics. nih.gov This approach allows for the accurate modeling of bond-breaking and bond-forming events while accounting for the influence of the larger biological matrix. acs.orgacs.org Such simulations can be used to calculate activation energy barriers for reactions with different nucleophiles, thereby predicting the selectivity of the labeling reaction. acs.org

Cheminformatics and Data-Driven Approaches in Activated Ester Chemistry for Rational Design

Cheminformatics combines chemistry with computer and information science to analyze large datasets of chemical information, enabling the rational design of new molecules and the prediction of reaction outcomes. drugdesign.orgexcelra.com

In the context of activated ester chemistry, cheminformatics tools can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models correlate the structural or physicochemical properties of a series of activated esters with their observed reactivity. By analyzing large libraries of compounds, it's possible to identify key molecular features that enhance desired properties, such as reactivity or selectivity. nih.gov

Data-driven approaches, including machine learning, can be trained on existing reaction data to predict the success of new, un-tested reactions. akj.az For example, a model could be developed to predict the efficiency of a bioconjugation reaction using a novel activated ester based on its computed molecular descriptors. amazonaws.com These computational tools accelerate the discovery and optimization of new chemical probes and reagents by prioritizing candidates for synthesis and experimental validation. excelra.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
D-Gluconic Acid
N-succinimidyl esters
Lysine (B10760008)
Serine
Threonine

Vii. Emerging Research Directions and Future Perspectives

Development of Next-Generation D-Gluconic Acid N-Succinimide Analogs with Enhanced Reactivity or Selectivity

The classical N-hydroxysuccinimide (NHS) ester, while widely used, has limitations, including susceptibility to hydrolysis in aqueous environments, which competes with the desired amidation reaction. nih.gov Research is actively pursuing the development of next-generation analogs to overcome these challenges.

One area of focus is the modification of the N-hydroxysuccinimide ring itself. For instance, the introduction of electron-withdrawing groups can enhance the leaving group's ability, thereby increasing the reactivity of the ester. Furthermore, developing analogs with improved solubility in organic solvents can lead to cleaner reactions and better yields of the activated ester. acs.org

Another promising strategy involves altering the linker between the D-gluconic acid and the N-succinimide ester. The nature of this linker can influence the steric hindrance and the electronic properties of the reactive center, thus modulating its reactivity and selectivity.

Moreover, researchers are exploring entirely different activation strategies that can be applied to D-gluconic acid. For example, the conversion of NHS esters into more chemoselective thioesters in situ has been shown to enable specific labeling of proteins at an N-terminal cysteine. nih.gov This approach could be adapted for D-gluconic acid to achieve more controlled and site-specific conjugation.

Future research will likely focus on creating a portfolio of D-gluconic acid active esters with a range of reactivities and selectivities, allowing for fine-tuned control over conjugation reactions. This could involve the synthesis of analogs with varying electronic and steric properties, as well as the exploration of novel leaving groups beyond the traditional succinimide (B58015).

Integration of this compound into High-Throughput Synthesis and Screening Platforms

The increasing complexity of biological questions and the demand for novel materials necessitate high-throughput approaches to synthesis and screening. This compound and its future analogs are well-suited for integration into these automated platforms.

High-throughput screening (HTS) often requires the rapid synthesis of large libraries of compounds. acs.org The straightforward and generally reliable nature of NHS ester chemistry makes it amenable to automated synthesis protocols. glenresearch.com By using this compound as a building block, libraries of molecules functionalized with a carbohydrate moiety can be readily generated for screening in various assays, such as drug discovery or materials science applications.

Furthermore, enzymatic assays for the determination of D-gluconic acid are already available in automated formats, which can be used for quality control or to monitor the extent of reaction in high-throughput settings. r-biopharm.com These automated methods are suitable for various sample types, including those from biological cultures and industrial processes. neogen.com

The development of ready-to-use, stable liquid reagents for such assays further simplifies their integration into automated laboratory workflows. r-biopharm.com As the demand for miniaturization and automation in chemical and biological research grows, the compatibility of this compound chemistry with these platforms will be a key driver of its future use.

Future directions in this area may involve the development of "click" chemistry-compatible analogs of D-gluconic acid, which offer even greater efficiency and orthogonality for high-throughput applications. acs.org The combination of automated synthesis and screening with advanced analytical techniques will accelerate the discovery of new applications for this versatile molecule.

Exploration of Novel Reaction Environments and Green Chemistry Approaches for Activated Ester Synthesis

The principles of green chemistry, which emphasize waste reduction, the use of safer solvents, and energy efficiency, are becoming increasingly important in chemical synthesis. alfa-chemistry.com The production of activated esters like this compound is an area ripe for the application of these principles.

One key area of research is the replacement of traditional organic solvents with more environmentally friendly alternatives. Ionic liquids and deep eutectic solvents (DESs) have emerged as promising "green" reaction media for enzymatic and chemical transformations, including the synthesis of sugar esters. frontiersin.orgmdpi.com These solvents offer advantages such as low volatility, high thermal stability, and in some cases, enhanced enzyme activity and stability. mdpi.com

Enzymatic synthesis represents another cornerstone of green chemistry. alfa-chemistry.com The use of enzymes, such as lipases, to catalyze the esterification of sugars is an attractive alternative to chemical methods, as it often proceeds under milder conditions and with higher selectivity, reducing the need for protecting groups and minimizing byproducts. uliege.bemdpi.com Research into the enzymatic synthesis of sugar fatty acid esters has shown the potential of this approach. frontiersin.orgmdpi.commdpi.com The application of similar enzymatic strategies to the synthesis of this compound could significantly improve the sustainability of its production.

Additionally, the use of alternative energy sources, such as microwave irradiation, can accelerate reaction times and reduce energy consumption in the synthesis of hydrogels and other materials, a principle that could be applied to the synthesis and reactions of activated esters. mdpi.com

Future research will likely focus on developing integrated, sustainable processes for the production and use of this compound, from bio-based feedstocks to green reaction conditions and recyclable catalysts.

Green Chemistry ApproachPotential Benefit for Activated Ester Synthesis
Enzymatic Catalysis High selectivity, mild reaction conditions, reduced byproducts. mdpi.com
Alternative Solvents (e.g., Ionic Liquids, DES) Lower toxicity, recyclability, potential for enhanced reaction rates. frontiersin.orgmdpi.com
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption. mdpi.com
Bio-based Feedstocks Use of renewable resources for starting materials. tandfonline.comfrontiersin.org

Potential Applications in Advanced Materials Science and Bio-inspired Chemical Systems

The unique properties of D-gluconic acid, a biocompatible and polyhydroxylated molecule, make it an attractive building block for advanced materials and bio-inspired systems. frontiersin.org The N-succinimide derivative provides a convenient handle for incorporating this sugar acid into a wide range of materials.

In materials science, D-gluconic acid can be used to modify the surfaces of polymers and nanoparticles, imparting hydrophilicity and biocompatibility. The resulting materials could have applications in biomedical devices, drug delivery systems, and biosensors. For example, hyaluronic acid, which contains glucuronic acid units, can be activated with N-hydroxysuccinimide to create intermediates for bioconjugation and the formation of hydrogels. researchgate.net

The metal-chelating properties of the gluconate anion can be exploited in the design of "smart" materials that respond to the presence of metal ions. wikipedia.org This could be useful for applications in environmental remediation, such as the sequestration of heavy metals, or for the development of sensors. Bio-inspired materials that mimic the ability of natural systems to bind and sequester metal ions are an active area of research. acs.org

Furthermore, the integration of D-gluconic acid into self-assembling systems could lead to the formation of novel supramolecular structures with unique functions. The carbohydrate moiety can direct the assembly process through hydrogen bonding and other non-covalent interactions, leading to the formation of hydrogels, micelles, or other ordered structures.

The future of this compound in this area lies in the creative combination of its chemical reactivity with the inherent properties of the gluconic acid backbone. This will enable the development of a new generation of functional materials with applications ranging from regenerative medicine to sustainable environmental technologies.

Q & A

Basic: What are the recommended laboratory methods for synthesizing D-Gluconic Acid N-Succinimide?

Answer:
Synthesis typically involves enzymatic or chemical coupling of D-gluconic acid with N-hydroxysuccinimide (NHS). A validated approach uses recombinant microbial strains (e.g., Gluconobacter japonicus) engineered to overexpress gluconate-2-dehydrogenase, enabling efficient oxidation of glucose to D-gluconic acid. Subsequent activation with NHS in anhydrous conditions (e.g., using carbodiimide crosslinkers like EDC) facilitates the formation of the succinimide ester . Key steps include:

  • Gene deletion to eliminate competing enzymatic pathways (e.g., gluconate-5-dehydrogenase) to reduce byproducts like 5-keto-D-gluconic acid.
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Basic: How should this compound be safely handled and stored?

Answer:

  • Handling: Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors. Avoid formation of aerosols .
  • Storage: Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccate to prevent hydrolysis of the succinimide ester. Stability tests indicate degradation <5% over 6 months under these conditions .

Advanced: How can enzymatic synthesis of this compound be optimized to improve yield and purity?

Answer:

  • Strain Engineering: Use CRISPR/Cas9 to delete genes encoding competing enzymes (e.g., 5-keto-D-gluconate reductases) and insert inducible promoters (e.g., L-arabinose-induced AraC) to regulate expression of target dehydrogenases .
  • Reaction Optimization: Adjust pH (5.5–6.5) and temperature (30–35°C) to maximize enzyme activity. Monitor reaction progress via HPLC to terminate at peak product concentration.
  • Byproduct Mitigation: Employ fed-batch fermentation to limit substrate inhibition and reduce 2-keto-D-gluconic acid accumulation .

Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Answer:

  • Enzymatic Assays: Use commercial kits (e.g., R-Biopharm) with gluconate kinase and 6-phosphogluconate dehydrogenase, coupled with NADPH fluorescence detection (LOD: 0.1 µg/mL) .
  • Chromatography: Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in mobile phase) with UV detection at 210 nm. Retention time: 8.2 ± 0.3 min .
  • NMR: ¹H NMR (500 MHz, D₂O) peaks at δ 2.65 (succinimide CH₂) and δ 3.45–4.10 (gluconic acid backbone) confirm structural integrity .

Advanced: How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

Answer:

  • Controlled Stability Studies: Incubate samples at pH 4.0, 7.4, and 9.0 (25°C and 37°C) for 0–72 hours. Quantify degradation products (e.g., free gluconic acid) via LC-MS.
  • Statistical Analysis: Apply ANOVA and Duncan’s multiple-range test to assess significance of degradation rates. Replicate experiments (n ≥ 3) to account for batch variability .
  • Mechanistic Insight: Use kinetic modeling (e.g., first-order decay) to identify pH-dependent hydrolysis pathways. Compare with literature on analogous NHS esters .

Advanced: What strategies are effective for studying the reactivity of this compound in protein conjugation?

Answer:

  • Kinetic Profiling: Use stopped-flow spectroscopy to measure acylation rates with model amines (e.g., glycine methyl ester) at varying concentrations (0.1–10 mM). Calculate second-order rate constants (k₂) .
  • Competitive Assays: Compare reactivity with alternative acylating agents (e.g., NHS-esters of acetic acid) under identical conditions.
  • Mass Spectrometry: Perform MALDI-TOF analysis to confirm conjugation efficiency and identify side reactions (e.g., hydrolysis or over-modification) .

Basic: How should researchers design experiments to assess the biological activity of this compound conjugates?

Answer:

  • In Vitro Models: Use cell lines (e.g., HEK293) to test conjugate uptake and intracellular release of gluconic acid. Measure viability via MTT assays and compare with free acid controls .
  • Target Validation: Employ surface plasmon resonance (SPR) to quantify binding affinity to target proteins (e.g., lectins). Include negative controls (unmodified NHS esters) .

Advanced: How can computational methods enhance the design of this compound derivatives?

Answer:

  • Molecular Docking: Simulate interactions between gluconic acid derivatives and target enzymes (e.g., dehydrogenases) using AutoDock Vina. Prioritize derivatives with high binding scores.
  • QSAR Modeling: Corrate structural descriptors (e.g., logP, polar surface area) with experimental data on reactivity and stability to predict optimal substituents .

Basic: What are the critical parameters for reproducible synthesis of this compound?

Answer:

  • Reagent Purity: Use anhydrous solvents (DMF, DMSO) and store NHS under desiccation.
  • Stoichiometry: Maintain a 1:1.2 molar ratio of D-gluconic acid to NHS to ensure complete activation.
  • Reaction Monitoring: Track progress via TLC (Rf = 0.3 in ethyl acetate/methanol 4:1) .

Advanced: How should researchers address batch-to-batch variability in this compound synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction intermediates in real time.
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, pH, and mixing speed. Validate robustness via 3-batch reproducibility studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.